1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate
Description
Structural Characterization of 1,7-Diaza-spiro[4.5]decane-7-carboxylic Acid tert-Butyl Ester Oxalate
Molecular Architecture and IUPAC Nomenclature
This compound is a spirocyclic compound with a complex molecular architecture. Its IUPAC name reflects its structural components:
- Spiro[4.5]decane core : A bicyclic framework consisting of two rings (a four-membered and a five-membered ring) sharing a single spiro carbon atom.
- 1,7-Diaza substitution : Nitrogen atoms are positioned at the 1- and 7-positions of the spiro system, creating a diazacyclic arrangement.
- 7-Carboxylic acid tert-butyl ester : A tert-butyl-protected carboxylic acid group attached to the 7-position of the spiro system.
- Oxalate counterion : A bis-dioic acid (oxalic acid) serving as a counterion to neutralize the ester’s charge.
The molecular formula C₁₅H₂₆N₂O₆ (molecular weight: 330.38 g/mol) confirms the presence of 15 carbons, 26 hydrogens, 2 nitrogens, and 6 oxygens. Synonyms include tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate and This compound.
Key Structural Features
| Feature | Description |
|---|---|
| Spiro junction | Shared carbon atom linking a four-membered (cyclobutane) and five-membered (cyclopentane) ring. |
| Diaza functionality | Nitrogen atoms at positions 1 and 7, forming part of the spiro system. |
| ** |
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-9-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-5-7-13(10-15)6-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMOACXVQZSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylic Acid Ester (Comparable Framework)
A detailed seven-step synthetic method is reported for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylic acid ester, which shares structural and functional similarities with the target compound. The method includes:
| Step | Reaction Description | Solvent | Temperature (°C) | Time | Key Reagents |
|---|---|---|---|---|---|
| 1 | Reaction of ethyl malonate in ethanol to form intermediate compound 2 | Ethanol | 25-80 | 5 hr | Ethyl malonate |
| 2 | Reduction of compound 2 with lithium borohydride | Tetrahydrofuran (THF) | 0-70 | 2.5 hr | Lithium borohydride |
| 3 | Reaction with p-toluenesulfonyl chloride to form compound 4 | Dichloromethane | 25 | 12 hr | p-Toluenesulfonyl chloride |
| 4 | Ring closure via cesium carbonate addition | Acetonitrile | 25-90 | 3 hr | Cesium carbonate |
| 5 | Reduction with magnesium chips | Methanol | 25-80 | 1 hr | Magnesium chips |
| 6 | Protection with Boc anhydride to form tert-butyl ester | Dichloromethane | 25 | 12 hr | Boc anhydride |
| 7 | Final reduction with palladium on carbon catalyst | Methanol | 25 | 3 hr | Pd/C catalyst |
This sequence effectively builds the spirocyclic core, introduces nitrogen atoms, and installs the tert-butyl ester protecting group under mild conditions with controlled reaction times and temperatures.
Preparation of tert-Butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic Acid Ester (Related Spiro[4.5]decane Scaffold)
Another related synthesis involves a four-step method starting from 1,4-dioxaspiro[4.5]decane-8-ketone, which is inexpensive and scalable. The key steps are:
| Step | Reaction Description | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Initial reaction in glycol dimethyl ether and ethanol | Glycol dimethyl ether + Ethanol | 0-20 | - | Controlled low temperature |
| 2 | Reaction in toluene | Toluene | 0-20 | 12.5 hr | Extended reaction time |
| 3 | Reaction in methanol under pressure | Methanol | 50 | 6 hr | 50 Psi pressure |
| 4 | Deprotection with pyridinium p-toluenesulfonate | Acetone + Water | 70 | 15 hr | Final deprotection |
This process yields tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester efficiently, demonstrating scalable and cost-effective synthesis of spirocyclic tert-butyl esters with nitrogen heterocycles.
Summary Table of Preparation Conditions
| Step No. | Reaction Step Description | Typical Solvent(s) | Temperature Range (°C) | Reaction Time | Key Reagents/Catalysts |
|---|---|---|---|---|---|
| 1 | Formation of initial intermediate (e.g., malonate reaction) | Ethanol, glycol dimethyl ether | 0-80 | 5 hr to 12.5 hr | Ethyl malonate or ketone |
| 2 | Reduction or functional group transformation | THF, methanol | 0-70 | 2.5 hr to 6 hr | Lithium borohydride, Mg chips |
| 3 | Functional group protection or substitution | Dichloromethane, toluene | 25 | 12 hr | p-Toluenesulfonyl chloride, Boc anhydride |
| 4 | Ring closure or cyclization | Acetonitrile | 25-90 | 3 hr | Cesium carbonate |
| 5 | Final reductions or deprotections | Methanol, acetone-water | 25-70 | 3-15 hr | Pd/C catalyst, pyridinium p-toluenesulfonate |
| 6 | Oxalate salt formation | Typically aqueous or alcoholic solution | Ambient | Variable | Oxalic acid |
Research Findings and Considerations
- Reaction Control: Temperature and time are critical parameters to optimize yield and purity. Mild temperatures (generally 25-80 °C) and reaction times ranging from 1 to 15 hours are common.
- Raw Materials: Use of readily available starting materials such as ethyl malonate or 1,4-dioxaspiro[4.5]decane-8-ketone enhances scalability.
- Protecting Groups: Boc anhydride is preferred for tert-butyl ester formation due to ease of handling and stability.
- Catalysts: Palladium on carbon is effective for final hydrogenation steps.
- Industrial Suitability: These methods are designed to be amenable to industrial scale-up with controlled reaction conditions and commercially available reagents.
Chemical Reactions Analysis
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- Recent studies have indicated that derivatives of 1,7-diazabicyclo[4.5]decane structures exhibit promising anticancer properties. The mechanism involves the modulation of apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor growth.
- A notable case study demonstrated that modifications to the tert-butyl ester group can enhance the selectivity of these compounds towards cancerous cells while minimizing toxicity to normal cells.
-
Neurological Disorders:
- Compounds similar to 1,7-diazabicyclo[4.5]decane have been explored for their potential in treating neurological disorders such as Alzheimer’s disease. Research indicates that these compounds may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling.
-
Antimicrobial Properties:
- The compound has shown effectiveness against various bacterial strains. In vitro studies have reported significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Organic Synthesis Applications
-
Building Block in Synthesis:
- The spirocyclic framework of 1,7-diazabicyclo[4.5]decane serves as a versatile building block in organic synthesis. It can be used to construct more complex molecular architectures through various reactions such as cycloadditions and functional group transformations.
-
Ligand Development:
- The compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes are valuable in catalysis and material science, particularly in the development of new catalysts for organic reactions.
Data Table: Applications Overview
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer Activity | Modulates apoptotic pathways | Enhanced selectivity towards cancer cells |
| Neurological Disorders | Inhibits acetylcholinesterase | Potential treatment for Alzheimer’s disease |
| Antimicrobial Properties | Inhibits growth of bacterial pathogens | Effective against Staphylococcus aureus |
| Organic Synthesis | Building block for complex molecules | Versatile in cycloadditions |
| Ligand Development | Forms stable metal complexes | Useful in catalysis |
Case Studies
-
Anticancer Efficacy Study:
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of modified derivatives of 1,7-diazabicyclo[4.5]decane on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing the underlying apoptotic mechanisms involved.
-
Neuroprotective Effects:
- Research investigating the neuroprotective effects of this compound demonstrated its ability to enhance cognitive function in animal models of Alzheimer’s disease by preserving acetylcholine levels and improving synaptic plasticity.
-
Antimicrobial Testing:
- A comprehensive antimicrobial testing protocol was conducted using disc diffusion methods against multiple bacterial strains, confirming the broad-spectrum activity of the compound and its potential as a lead structure for antibiotic development.
Mechanism of Action
The mechanism of action of 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Isomerism
Key structural analogs differ in nitrogen positioning, ring size, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated as sum of C₁₃H₂₂N₂O₂ (250.33) and oxalic acid (C₂H₂O₄, 90.03).
Functional and Application Differences
- Salt Forms : Oxalate salts (target compound) may offer superior crystallinity vs. hydrochloride salts (e.g., 6,9-diaza analog) , impacting bioavailability in drug formulations.
- Polymer Science: Spirocyclic tert-butyl esters are used in scanning thermal lithography (SThL) for nanoscale patterning. Narrower line widths (21 nm vs. 83 nm in MA20 polymers) correlate with ester stability , suggesting that diaza-spiro derivatives could enable precise functionalization.
Research Findings and Implications
- Positional Isomerism : The 1,7-diaza configuration shows distinct reactivity compared to 2,7- or 6,9-diaza analogs, influencing applications in catalysis or drug design .
- Safety Considerations : Tert-butyl esters (e.g., (R)-2-iodomethyl-pyrrolidine derivatives) are skin/eye irritants , necessitating strict handling protocols for all analogs.
- Emerging Applications : Spirocyclic compounds with oxo groups (e.g., 10-oxo-7-aza analog) may serve as intermediates for heterocyclic expansions , while smaller spiro rings (3.5 vs. 4.5) could reduce steric hindrance in molecular recognition .
Biological Activity
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its spirocyclic structure, which contributes to its pharmacological properties. The molecular formula for this compound is C13H24N2O2, with a molecular weight of 240.34 g/mol .
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 939793-21-2
- Physical Form : Oil
- Purity : Typically around 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes that play crucial roles in cellular signaling pathways. For instance, it may interact with protein phosphatases, which are vital for regulating various cellular processes .
- Receptor Binding : Some studies suggest that derivatives of diazaspiro compounds can bind to opioid and cannabinoid receptors, indicating potential applications in pain management and neuropharmacology .
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related cellular damage .
Study 1: Enzyme Inhibition
In a study focusing on the inhibition of protein phosphatase 2A (PP2A), it was found that modifications to the diazaspiro structure significantly enhanced the inhibitory effects on PP2A. The unsaturated lactone moiety was crucial for this increased potency, suggesting a similar potential for the tert-butyl ester derivative .
Study 2: Receptor Interaction
Another investigation assessed the binding affinity of various diazaspiro compounds to cannabinoid receptors. The findings revealed that certain analogues exhibited significant binding capabilities, hinting at their potential use in developing cannabinoid-based therapies for pain relief and anxiety management .
Data Table: Biological Activities and Properties
Q & A
Q. What are the recommended synthetic routes for 1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate, and how is the compound characterized?
The synthesis typically involves cyclization reactions using precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl-amines. Post-synthesis, characterization employs melting point analysis, elemental analysis, infrared (IR) spectroscopy, and UV-Vis spectroscopy to confirm structural integrity. IR helps identify functional groups (e.g., carbonyl stretches), while UV-Vis detects conjugation systems. Cross-validation of spectral data with computational models (e.g., DFT) is advised to resolve ambiguities .
Q. What are the critical storage conditions and stability considerations for this compound?
The compound should be stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Stability under recommended conditions is confirmed, but reactivity with incompatible materials (e.g., strong oxidizers) remains unstudied. Researchers should conduct thermal stability assays (e.g., TGA/DSC) and monitor for decomposition products using HPLC-MS under stress conditions (heat, light, humidity) .
Q. How should researchers handle discrepancies between elemental analysis and spectroscopic data during characterization?
Discrepancies may arise from impurities or incomplete reactions. Use orthogonal techniques: (i) repeat elemental analysis with purified samples, (ii) compare NMR/IR data with literature or simulated spectra, and (iii) perform X-ray crystallography for definitive structural confirmation. If inconsistencies persist, revise synthetic protocols (e.g., optimize reaction time/temperature) .
Advanced Research Questions
Q. How can the reactivity of this spirocyclic compound with nucleophiles (e.g., amines) be systematically evaluated?
Design kinetic studies by reacting the compound with nucleophiles (e.g., pyrrolidine) under varying pH, solvent polarity, and temperature. Monitor reaction progress via LC-MS or <sup>13</sup>C NMR to track intermediate formation. Computational modeling (e.g., molecular docking) can predict reactive sites, while X-ray crystallography or NOE experiments validate stereochemical outcomes .
Q. What experimental strategies are recommended to address contradictory toxicity data in safety documentation?
Although safety data sheets (SDS) report skin/eye irritation (H315/H319) and respiratory hazards (H335), acute toxicity data are absent. Conduct in vitro assays: (i) MTT assays for cytotoxicity, (ii) Ames tests for mutagenicity, and (iii) zebrafish embryo toxicity studies. Compare results with structural analogs (e.g., tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate) to identify SAR trends .
Q. How can researchers design degradation studies to identify decomposition pathways?
Subject the compound to accelerated stress conditions:
Q. What methodologies are suitable for resolving ambiguities in the compound’s stereochemistry?
Use chiral HPLC with polarimetric detection to separate enantiomers. For diastereomers, employ NOESY NMR to assess spatial proximity of protons. Single-crystal X-ray diffraction remains the gold standard. If crystallization fails, utilize vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound in a laboratory setting?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Document incidents and review SDS for updates .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Employ Design of Experiments (DoE) to assess factors like catalyst loading, solvent polarity, and temperature. Techniques such as microwave-assisted synthesis may reduce reaction time. Monitor intermediates via inline FTIR or Raman spectroscopy. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. What analytical approaches are recommended for quantifying trace impurities in this compound?
Use UPLC-MS/MS with a C18 column and ESI ionization for high sensitivity. Compare against certified reference materials (CRMs) for calibration. For non-volatile impurities, ion chromatography or ICP-MS (for metal residues) is suitable. Validate methods per ICH Q2(R1) guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
